molecular formula C14H11NO B1425605 3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile CAS No. 1807920-95-1

3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile

Cat. No.: B1425605
CAS No.: 1807920-95-1
M. Wt: 209.24 g/mol
InChI Key: WIOGEUIWDDQIMH-NSCUHMNNSA-N
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Description

3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile is an α,β-unsaturated nitrile featuring a methoxynaphthalene moiety. This compound belongs to a class of acrylonitrile derivatives, which are widely studied for their electronic properties, reactivity, and applications in materials science and pharmaceuticals.

Properties

IUPAC Name

(E)-3-(6-methoxynaphthalen-2-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-16-14-7-6-12-9-11(3-2-8-15)4-5-13(12)10-14/h2-7,9-10H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOGEUIWDDQIMH-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C=C(C=C2)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile typically involves the reaction of 6-methoxy-2-naphthaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Key Structural Features of Selected Prop-2-enenitrile Derivatives
Compound Name Substituents/Backbone Key Structural Features Reference
3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile 6-Methoxynaphthalen-2-yl, nitrile Electron-donating methoxy, conjugated π-system
(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enenitrile 3,4-Dimethoxyphenyl, nitrile Two methoxy groups, phenyl backbone
(2Z)-3-(4-(Diphenylamino)phenyl)prop-2-enenitrile Diphenylamino-phenyl, nitrile Strong π-donor diphenylamino group
(2E)-3-(Pyrano[3,2-c]quinolin-3-yl)prop-2-enenitrile Quinoline-fused pyran, nitrile Heterocyclic backbone, electron-deficient

Analysis :

  • Electron-Donating Groups: The methoxy group in 3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile provides moderate electron donation compared to the stronger diphenylamino group in (2Z)-3-(4-(diphenylamino)phenyl)prop-2-enenitrile, which enhances intramolecular charge transfer (ICT) and π-π stacking in the solid state .

Photophysical and Electronic Properties

Key Findings :

  • HOMO-LUMO Gaps : Compounds with extended π-systems (e.g., naphthalene derivatives) exhibit narrower HOMO-LUMO gaps than phenyl analogs. For example, chalcone derivatives with methoxynaphthalenyl groups show strong UV absorption (ε > 10,000 M⁻¹cm⁻¹) due to enhanced conjugation .
  • Solvatochromism: The diphenylamino-substituted acrylonitrile derivatives exhibit solvent-dependent emission shifts, whereas methoxynaphthalenyl analogs may show less polarity sensitivity due to reduced ICT .

Molecular Packing and Solid-State Interactions

  • π-π Interactions: The diphenylamino-substituted derivatives exhibit strong π-π stacking (interplanar distances ~3.5 Å), while methoxynaphthalenyl compounds may adopt herringbone packing due to steric effects from the methoxy group .
  • Hydrogen Bonding : Nitrile groups rarely participate in hydrogen bonding, but methoxy oxygen can act as a weak acceptor in crystal structures .

Biological Activity

3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile is a chemical compound characterized by its unique structural features, including a naphthalene moiety and a propene nitrile group. Its molecular formula is C13_{13}H11_{11}N, and it has a molecular weight of approximately 209.24 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in relation to interactions with biological macromolecules.

Chemical Structure and Properties

The structure of 3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile can be represented as follows:

C13H11N\text{C}_{13}\text{H}_{11}\text{N}

This compound features a methoxynaphthalene group that may influence its solubility and biological activity, as well as a nitrile functional group that is often associated with significant biological interactions.

Case Studies

A few studies involving related compounds provide insights into the potential biological activities of 3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile:

  • Naphthalene Derivatives in Cancer Research :
    • A study highlighted that naphthalene derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cell cycle arrest and eventual cell death . This mechanism could be relevant for 3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile.
  • Interaction with Biological Macromolecules :
    • Research on similar compounds suggests that they may interact with proteins and nucleic acids, potentially affecting various cellular pathways and functions. Such interactions could provide a basis for the exploration of 3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile in drug development.

Comparative Analysis

To understand the uniqueness of 3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile, it is helpful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
1-(6-Methoxynaphthalen-2-yl)vinyl acetateStructureContains an acetate group affecting reactivity
3-(6-Methoxyphenyl)acrylonitrileStructureSimilar nitrile functionality but lacks naphthalene
4-(6-Methoxynaphthalen-2-yl)-3-methylbutanenitrileStructureFeatures a branched alkyl chain influencing solubility

The combination of the naphthalene ring system with a propene nitrile moiety in 3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile may provide distinct electronic properties and biological activities compared to other similar compounds.

Q & A

Q. What are the recommended synthetic routes for 3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling 6-methoxynaphthalene-2-carbaldehyde with acrylonitrile derivatives via Knoevenagel condensation. Key steps include:
  • Dissolving 6-methoxy-2-naphthaldehyde in DMF with a base (e.g., K₂CO₃) to generate the oxyanion .
  • Adding acrylonitrile or its halogenated derivative (e.g., propargyl bromide) under controlled temperature (room temperature to 60°C) to form the α,β-unsaturated nitrile .
  • Purification via column chromatography using hexane:ethyl acetate (9:1) to isolate the product. Optimization tips:
  • Monitor reaction progress with TLC.
  • Adjust stoichiometry (e.g., 1:1.2 aldehyde to acrylonitrile) to minimize side products.

Q. How is the crystal structure of 3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
  • Data Collection : Use a Bruker Kappa APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K .
  • Structure Solution : Employ direct methods with SHELXS-97 for phase determination .
  • Refinement : Apply SHELXL-97 for full-matrix least-squares refinement, constraining H-atoms to isotropic displacement parameters .
  • Validation : Analyze residual factors (e.g., R1>0.05R_1 > 0.05 suggests refinement errors) and check for missing symmetry using PLATON .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR (in CDCl₃, δ 7.2–8.5 ppm for aromatic protons), FT-IR (ν ~2220 cm⁻¹ for C≡N stretch), and HRMS (exact mass ± 0.001 Da). For crystalline samples, PXRD can validate phase purity by matching experimental and simulated patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict and explain the electronic properties of 3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile?

  • Methodological Answer :
  • Geometry Optimization : Use Gaussian 16 with B3LYP/6-311+G(d,p) to optimize the structure. Compare bond lengths/angles with SC-XRD data to validate the model .
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess reactivity. For this compound, the methoxy group lowers the LUMO by 0.3–0.5 eV via conjugation, enhancing electrophilicity .
  • NLO Properties : Compute hyperpolarizability (β) to evaluate potential as a nonlinear optical material .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s structure?

  • Methodological Answer :
  • Torsion Angle Mismatches : If DFT-predicted dihedral angles (e.g., naphthyl-methoxy) deviate >5° from SC-XRD data, re-examine solvent effects or lattice packing forces in the simulation .
  • Hydrogen Bonding : Use Mercury 4.3 to visualize intermolecular interactions (e.g., C–H⋯π) missed in gas-phase calculations .
  • Thermal Motion : Refine anisotropic displacement parameters (ADPs) to account for dynamic disorder in crystals .

Q. How do intermolecular interactions influence the solid-state packing of this compound?

  • Methodological Answer : Analyze via graph-set notation (Etten’s formalism):
  • Primary Interactions : Identify C–H⋯N (d = 2.78–2.93 Å) and π–π stacking (3.5–4.0 Å interplanar distance) using CrystalExplorer .
  • Weak Forces : Quantify C–H⋯H–C contacts (d < 3.0 Å) contributing to lattice stabilization .
  • Impact on Properties : Correlate packing motifs with solubility (e.g., layered vs. helical arrangements affect dissolution kinetics) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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